molecular formula CH4O2S B102922 Methanesulfinic acid CAS No. 17696-73-0

Methanesulfinic acid

Cat. No.: B102922
CAS No.: 17696-73-0
M. Wt: 80.11 g/mol
InChI Key: XNEFVTBPCXGIRX-UHFFFAOYSA-N
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Description

Methanesulfinic acid (CH₃S(O)OH, MSIA) is an organic sulfur compound primarily formed through the oxidation of dimethyl sulfoxide (DMSO) by hydroxyl radicals (•OH) in atmospheric and biochemical processes . It is a key intermediate in the atmospheric sulfur cycle, contributing to aerosol formation and marine new particle generation . Structurally, MSIA features a sulfinyl group (-S(O)-) bonded to a methyl group and a hydroxyl group, with a planar geometry confirmed by crystallographic studies . Its solubility is higher than DMSO but lower than methanesulfonic acid (MSA), as reflected by its Henry’s law coefficient .

MSIA’s reactivity is dominated by oxidation pathways, particularly with •OH radicals and ozone (O₃). Quantum chemical calculations reveal that •OH-mediated oxidation is 8–11 orders of magnitude faster than O₃ in the gas phase, making •OH the dominant oxidant under most atmospheric conditions . However, MSIA’s aqueous-phase and heterogeneous reactions with O₃ may still play significant roles in environmental chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfinic acid can be synthesized through several methods:

    Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Reduction of Methanesulfonic Acid: Another method involves the reduction of methanesulfonic acid using reducing agents like sodium borohydride. This method requires careful control of reaction conditions to prevent over-reduction.

Industrial Production Methods:

    Catalytic Oxidation: Industrially, this compound can be produced through the catalytic oxidation of dimethyl sulfide. This process involves the use of catalysts such as vanadium pentoxide and occurs at elevated temperatures.

    Electrochemical Methods: Electrochemical oxidation of dimethyl sulfide in the presence of suitable electrolytes can also yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form methanesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced to form methanethiol or dimethyl sulfide using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the sulfinic group is replaced by other functional groups. For example, reaction with alkyl halides can yield sulfinic esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature and pressure, use of solvents like water or organic solvents.

Major Products:

    Oxidation Products: Methanesulfonic acid.

    Reduction Products: Methanethiol, dimethyl sulfide.

    Substitution Products: Sulfinic esters.

Scientific Research Applications

Methanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions. It is also employed in the preparation of sulfinic esters and other sulfur-containing compounds.

    Biology: this compound is used in studies involving sulfur metabolism and enzymatic reactions involving sulfur compounds.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its strong acidic properties make it useful in catalysis and other industrial processes.

Mechanism of Action

Methanesulfinic acid exerts its effects through various mechanisms:

    Acid-Base Reactions: As a strong acid, it can donate protons to various substrates, facilitating acid-catalyzed reactions.

    Redox Reactions: It can participate in redox reactions, either as an oxidizing or reducing agent, depending on the reaction conditions.

    Molecular Targets and Pathways: this compound can interact with enzymes and other proteins involved in sulfur metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Sulfinic Acids

Benzenesulfinic Acid and p-Toluenesulfinic Acid

  • Reactivity : In electrochemical synthesis, MSIA exhibits higher electron-donating ability compared to benzenesulfinic acid, p-toluenesulfinic acid, and p-chlorosulfinic acid. This property enhances its nucleophilic reactivity in Michael addition reactions, as shown in the synthesis of sulfone derivatives .
  • Applications : While MSIA is a byproduct in bioconjugation reactions (e.g., lysine modification), other sulfinic acids like p-toluenesulfinic acid are more commonly used in organic synthesis due to their stability .

General Sulfinic Acid Properties

  • Solubility : MSIA’s solubility in water facilitates its participation in aqueous-phase atmospheric reactions, unlike bulkier aromatic sulfinic acids .
  • Oxidation : All sulfinic acids can oxidize to sulfonic acids (e.g., MSIA → MSA), but MSIA’s oxidation by •OH is exceptionally rapid, forming CH₃ radicals and H₂SO₃ as major products .

Sulfonic Acids: Methanesulfonic Acid (MSA)

  • Formation : MSA is the oxidation product of MSIA and dimethyl sulfide (DMS). Unlike MSIA, MSA is highly soluble (Henry’s law coefficient ~10⁴ M·atm⁻¹) and stable, making it a terminal product in sulfur cycles .
  • Environmental Role : Both MSIA and MSA contribute to marine aerosol formation, but sulfate production from photodegradation of dissolved organic sulfur is 10× more efficient than MSA/MSIA generation .

Related Sulfur Compounds

Dimethyl Sulfoxide (DMSO)

  • Oxidation Pathway : DMSO oxidizes to MSIA via •OH radical attack, a process critical in biological systems (e.g., DNA strand cleavage assays) and atmospheric chemistry .
  • Phase Distribution : DMSO’s lower Henry’s law coefficient compared to MSIA limits its atmospheric aqueous-phase reactivity, favoring gas-phase reactions .

Dimethyl Disulfide (DMDS)

  • Aerosol Formation : DMDS oxidation yields sulfate, MSA, and MSIA in aerosols, but with lower sulfur efficiency (5–21% S yield) compared to DMSO (14–47%) .

Comparative Data Table

Property MSIA MSA DMSO p-Toluenesulfinic Acid
Formula CH₃S(O)OH CH₃SO₃H (CH₃)₂SO CH₃C₆H₄SO₂H
Henry’s Law (M·atm⁻¹) ~10³ ~10⁴ ~10² N/A
Main Oxidant •OH radical O₃, •OH •OH radical Electrophiles
Environmental Role Aerosol precursor Terminal product MSIA precursor Synthetic reagent
Key Reaction CH₃S(O)OH + •OH → CH₃ + H₂SO₃ CH₃SO₃H formation (CH₃)₂SO + •OH → MSIA Electrophilic substitution

Research Findings and Contradictions

  • Gas vs. Aqueous Phase Reactivity : While gas-phase oxidation of MSIA by O₃ is negligible compared to •OH , its aqueous-phase reactions with O₃ may significantly influence heterogeneous atmospheric chemistry .
  • Electron-Donating Ability : MSIA’s superior nucleophilicity over aromatic sulfinic acids (e.g., p-toluenesulfinic acid) is attributed to its lower steric hindrance and electronic effects .
  • Marine Aerosols : MSIA and MSA coexist in sea spray aerosols, with MSIA likely scavenged from the gas phase or rapidly produced from DMSO in humid marine boundary layers .

Biological Activity

Methanesulfinic acid (MSIA), a sulfur-containing organic compound, has garnered attention due to its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating infections, and its role in atmospheric chemistry.

This compound is characterized by the chemical formula CH3S O OH\text{CH}_3\text{S O OH} and is a weak acid with a pKa value around 1.9. It is often considered a precursor to methanesulfonic acid (MSA), which is more stable and has been widely studied for its environmental significance and industrial applications.

Oxidation Reactions

Research has shown that MSIA can undergo oxidation reactions, particularly with ozone (O₃) and hydroxyl radicals (OH). The oxidation process leads to the formation of MSA, which has significant implications for atmospheric chemistry and potentially for biological systems:

  • Mechanism : The reaction of MSIA with OH radicals can proceed through two primary pathways:
    • The association-decomposition pathway where MSIA forms an adduct that decomposes into CH₃SO₂ and water.
    • The direct abstraction pathway , which results in the formation of CH₃ radicals and sulfurous acid (H₂SO₃) .

The efficiency of these pathways is temperature-dependent, influencing the overall yield of MSA from MSIA oxidation.

Antimicrobial Activity

A notable application of this compound is its use as a topical agent against bacterial biofilms. A study evaluated a formulation containing this compound for its efficacy against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The findings revealed that:

  • Efficacy : A 30-second exposure to the topical agent resulted in complete eradication of viable cells in vitro across multiple models, with statistically significant reductions in colony-forming units (CFUs) .
  • Mechanism of Action : The hygroscopic nature of MSA leads to desiccation of microbial cells, disrupting their membrane integrity and viability .

Environmental Impact

This compound plays a crucial role in atmospheric chemistry, particularly in the oxidation of dimethyl sulfide (DMS), which contributes to cloud condensation nuclei formation. This process is vital for understanding climate dynamics:

  • Atmospheric Reactions : DMS is oxidized by OH radicals and O₃, leading to the formation of MSA. This reaction pathway is essential for predicting the production rates of sulfur compounds in the atmosphere .
  • Temperature Influence : Studies indicate that lower temperatures enhance gas-phase production rates of MSA from DMS oxidation, highlighting the significance of environmental conditions on sulfur cycle dynamics .

Topical Application Study

A clinical evaluation was conducted using a this compound-based gel formulation on chronic wounds infected with biofilm-forming bacteria. Key results included:

Bacterial StrainLog Reduction (CFU/mm²)Statistical Significance
Pseudomonas aeruginosa5.55 ± 0.4p < 0.0001
Staphylococcus aureus6.74 ± 1.5p < 0.0001

The study demonstrated that this compound effectively disrupts biofilm architecture, leading to significant reductions in bacterial viability .

Oxidation Mechanism Study

A theoretical investigation into the oxidation mechanisms of MSIA revealed that approximately 30% of MSIA reacts via pathways leading to CH₃ radical formation under certain conditions, indicating its potential reactivity in both atmospheric and biological contexts .

Chemical Reactions Analysis

Oxidation Reactions

The oxidation of methanesulfinic acid can occur through various pathways, primarily involving reactions with ozone and hydroxyl radicals.

MSIA+OHproducts\text{MSIA}+\cdot \text{OH}\rightarrow \text{products}

Formation of Methanesulfonic Acid

This compound can undergo disproportionation reactions leading to the formation of methanesulfonic acid and other byproducts. The radical species generated during these reactions are crucial for understanding the kinetics and mechanisms involved .

Rate Constants and Activation Energies

The kinetics of this compound reactions have been studied extensively, yielding valuable data on rate constants and activation energies:

  • Oxidation by Hydroxyl Radicals : The rate constant for the oxidation reaction is estimated at 5.3×109dm3mol1s15.3\times 10^9\,\text{dm}^3\,\text{mol}^{-1}\,\text{s}^{-1} .

  • Temperature Dependence : The formation of sulfonate esters from this compound shows a strong temperature dependence, with activation energies measured under various conditions (e.g., 70 °C) allowing predictive modeling for sulfonate formation rates .

Table of Reaction Data

Reaction TypeReactantsProductsRate ConstantActivation Energy (kcal/mol)
Oxidation by OzoneThis compound + OzoneMethanesulfonic AcidVariable (path-dependent)13.02 (most favorable path)
Oxidation by Hydroxyl RadicalsThis compound + OHMethyl Radical + Bisulfite5.3×1095.3\times 10^9Not specified
Electrochemical SynthesisMethane + OleumMethanesulfonic AcidHigh selectivity observedNot specified

Atmospheric Implications

This compound plays a significant role in atmospheric chemistry, particularly in the oxidation processes that lead to cloud condensation nuclei formation. Its oxidation products, mainly methanesulfonic acid, are crucial for understanding climate dynamics influenced by dimethyl sulfide emissions from marine environments .

Q & A

Basic Research Questions

Q. What are the most reliable methods for quantifying methanesulfinic acid (MSIA) in biological samples?

The colorimetric assay using diazo coupling with Fast Blue BB salt is a widely validated method. Key steps include:

  • Extraction : Homogenize samples in acidic conditions (e.g., H₂SO₄, butanol, acetic acid) to isolate MSIA .
  • Reaction : Couple MSIA with Fast Blue BB at pH 2.0 to form a colored diazosulfone derivative, minimizing interference from phenols and amines .
  • Quantification : Measure absorbance at 420 nm after stabilizing the product with pyridine and extracting it into organic solvents (e.g., toluene/butanol) . This method detects concentrations as low as 10 nmol and is linear between 30–300 µM MSIA .

Q. How can researchers validate the specificity of MSIA detection in complex matrices like liver homogenates?

  • Standard curves : Generate curves in both distilled water and biological matrices (e.g., rat liver homogenates) to confirm consistency .
  • Interference testing : Add excess competing compounds (e.g., sulfates, thiols, DMSO) to verify minimal cross-reactivity .
  • Recovery assays : Spike known MSIA concentrations into samples and measure recovery rates (>90% indicates robustness) .

Q. What are the critical storage conditions for MSIA in laboratory settings?

  • Aqueous solutions : Stable for days at 20°C (1 mM solution shows no degradation) but degrade slowly at 70°C (rate constant ~10⁻³ M⁻¹ sec⁻¹) .
  • Avoid oxidizers : Store away from H₂O₂, bromine, or strong acids to prevent oxidation to methanesulfonic acid (MSA) .

Advanced Research Questions

Q. How does pH adjustment optimize MSIA detection in the presence of biological interferents?

Lowering reaction pH to 2.0 reduces interference from phenols and amines by protonating their reactive groups. However, this decreases sensitivity by ~6% due to partial quenching of the diazo coupling reaction. To mitigate:

  • Use acidic butanol for extraction to selectively partition MSIA into the organic phase .
  • Validate pH adjustments using buffered controls (e.g., acetate buffer at pH 4–5) .

Q. What experimental designs are recommended for studying MSIA as an intermediate in atmospheric DMS oxidation?

  • Controlled chamber experiments : Simulate low-temperature (<0°C) DMS oxidation in environments like the CLOUD chamber at CERN to track MSIA formation .
  • Box modeling : Integrate kinetic data (e.g., OH radical rates) to predict MSIA yields and its role in methanesulfonic acid (MSA) production .
  • Isotopic labeling : Use ¹³C-DMS to trace MSIA pathways and quantify its contribution to aerosol formation .

Q. How can conflicting data on Fe³⁺-MSIA complex stability be resolved in hydroxyl radical (·OH) quantification studies?

  • Competition assays : Compare MSIA yields from DMSO oxidation in the presence of ·OH scavengers (e.g., methanol, tert-butanol) to isolate radical-specific pathways .
  • Chain reaction analysis : Account for Fe(II)-EDTA’s role in propagating ·OH-driven oxidation chains, which may amplify MSIA signals .
  • Calibration controls : Use Scatchard analysis to standardize MSIA production rates relative to Fe(III) formation .

Q. What strategies improve the integration of MSIA detection with advanced analytical techniques (e.g., HPLC or NMR)?

  • Pre-column derivatization : Modify MSIA with o-phthaldialdehyde (OPA) or chiral thiols for HPLC separation and fluorescence detection .
  • Isotope dilution : Spike stable isotope-labeled MSIA (e.g., CD₃SO₂H) as an internal standard for LC-MS quantification .
  • Multi-method validation : Cross-verify results using colorimetry, mass spectrometry, and ¹H-NMR to address method-specific biases .

Q. Methodological Challenges and Contradictions

Q. Why do some studies report inconsistent MSIA yields in ·OH trapping experiments?

Discrepancies arise from:

  • Reaction conditions : Variations in pH, temperature, or DMSO purity alter MSIA formation efficiency .
  • Interference from Fe³⁺ : Fe³⁺-EDTA complexes may catalyze secondary oxidation, inflating MSIA measurements .
  • Solution : Standardize protocols using the Babbs method (pH 2.0, Fast Blue BB) and report detailed reaction parameters .

Q. How should researchers address the limited sensitivity of colorimetric assays for low-abundance MSIA in environmental samples?

  • Pre-concentration : Lyophilize samples and reconstitute in smaller volumes to enhance MSIA levels .
  • Signal amplification : Couple diazo products with silver nanoparticles for surface-enhanced Raman spectroscopy (SERS) .
  • Alternative probes : Develop fluorogenic reagents (e.g., naphthalene diazonium salts) for lower detection limits .

Properties

IUPAC Name

methanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFVTBPCXGIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20277-69-4 (hydrochloride salt)
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50170227, DTXSID80902396
Record name Methanesulfinic acid
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Record name NoName_1638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-73-0
Record name Methanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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